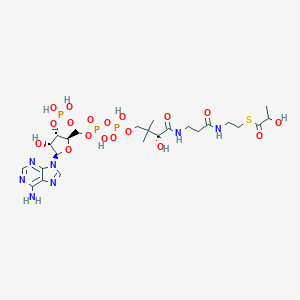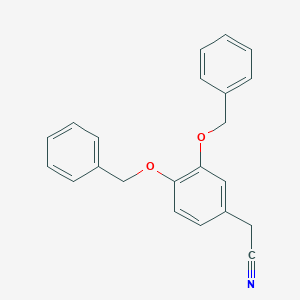
4-Allyl-1,6-heptadien-4-ol
Vue d'ensemble
Description
4-Allyl-1,6-heptadien-4-ol, also known as triallylcarbinol, is an organic compound with the molecular formula C10H16O. It is a tertiary alcohol characterized by the presence of three allyl groups attached to a heptadienyl backbone.
Applications De Recherche Scientifique
4-Allyl-1,6-heptadien-4-ol has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the development of polymeric materials with unique properties.
Biological Studies: It serves as a model compound for studying the reactivity and behavior of allylic alcohols in biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes
Mécanisme D'action
Target of Action
It is known to be a tertiary alcohol , which suggests it may interact with a variety of biological targets. It’s also noted that it can cause irritation to the respiratory system , indicating potential interactions with respiratory tissues.
Mode of Action
It’s known to be used in the synthesis of homoallylic alcohols bearing up to two adjacent quaternary centers . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
It’s known to be used in the synthesis of homoallylic alcohols , suggesting it may be involved in metabolic pathways related to alcohol metabolism.
Pharmacokinetics
Given its molecular weight of 1522334 , it is likely to have good bioavailability due to its relatively small size
Result of Action
It’s known to be used in the synthesis of homoallylic alcohols , suggesting it may have a role in the production of these compounds at the molecular level.
Action Environment
The action of 4-Allyl-1,6-heptadien-4-ol can be influenced by environmental factors. For instance, it’s known to be soluble in water , which means its action can be influenced by the hydration status of the environment. Additionally, it’s noted to be incompatible with strong oxidizing agents , suggesting that its stability and efficacy can be affected by the presence of such agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Allyl-1,6-heptadien-4-ol can be synthesized through several methods. One common approach involves the reaction of allylmagnesium bromide with 1,6-heptadien-4-one under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the preparation of allylmagnesium bromide, its reaction with 1,6-heptadien-4-one, and subsequent purification. The use of automated systems can enhance efficiency and reduce the risk of contamination .
Analyse Des Réactions Chimiques
Types of Reactions
4-Allyl-1,6-heptadien-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of heptadienone derivatives.
Reduction: Formation of heptadienol derivatives.
Substitution: Formation of halogenated heptadienyl compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Heptadien-4-ol: A similar compound with a heptadienyl backbone but lacking the allyl groups.
4-Allyl-1,6-heptadiene: A compound with a similar structure but without the hydroxyl group.
Uniqueness
4-Allyl-1,6-heptadien-4-ol is unique due to the presence of three allyl groups and a hydroxyl group, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis and materials science, setting it apart from other similar compounds .
Propriétés
IUPAC Name |
4-prop-2-enylhepta-1,6-dien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-4-7-10(11,8-5-2)9-6-3/h4-6,11H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXQWOWVXDXQSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20144536 | |
| Record name | 4-Allyl-1,6-heptadiene-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20144536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10202-75-2 | |
| Record name | 4-Allyl-1,6-heptadiene-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010202752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Allyl-1,6-heptadiene-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20144536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















